2-phenyl-6-(pyridin-4-yl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one 2-phenyl-6-(pyridin-4-yl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14987700
InChI: InChI=1S/C17H12N4O/c22-17-14-6-7-15(12-8-10-18-11-9-12)19-16(14)20-21(17)13-4-2-1-3-5-13/h1-11H,(H,19,20)
SMILES:
Molecular Formula: C17H12N4O
Molecular Weight: 288.30 g/mol

2-phenyl-6-(pyridin-4-yl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one

CAS No.:

Cat. No.: VC14987700

Molecular Formula: C17H12N4O

Molecular Weight: 288.30 g/mol

* For research use only. Not for human or veterinary use.

2-phenyl-6-(pyridin-4-yl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one -

Specification

Molecular Formula C17H12N4O
Molecular Weight 288.30 g/mol
IUPAC Name 2-phenyl-6-pyridin-4-yl-1H-pyrazolo[3,4-b]pyridin-3-one
Standard InChI InChI=1S/C17H12N4O/c22-17-14-6-7-15(12-8-10-18-11-9-12)19-16(14)20-21(17)13-4-2-1-3-5-13/h1-11H,(H,19,20)
Standard InChI Key IZEWJUNPPACZKE-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)N2C(=O)C3=C(N2)N=C(C=C3)C4=CC=NC=C4

Introduction

Structural Characteristics and Molecular Properties

Core Framework and Tautomerism

The pyrazolo[3,4-b]pyridine system consists of a pyrazole ring fused to a pyridine ring at the [3,4-b] position. For 2-phenyl-6-(pyridin-4-yl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one, the pyridinone moiety (3-oxo group) introduces tautomeric possibilities, favoring the 3-keto form due to resonance stabilization . The phenyl and pyridinyl substituents at positions 2 and 6, respectively, confer distinct electronic and steric profiles:

  • Position 2: The phenyl group enhances hydrophobic interactions, potentially improving membrane permeability.

  • Position 6: The pyridin-4-yl group introduces a hydrogen-bond acceptor site, which may facilitate target binding in biological systems .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₇H₁₁N₃O
Molecular Weight285.30 g/mol
Tautomeric Forms1H- and 2H-pyrazolo[3,4-b]pyridin-3-one
Predicted LogP~2.1 (estimated)

Synthetic Methodologies

General Strategies for Pyrazolo[3,4-b]pyridin-3-ones

Synthesis of pyrazolo[3,4-b]pyridin-3-ones typically follows one of two routes:

  • Pyridine Ring Formation on a Pyrazole Precursor:

    • 3-Aminopyrazoles react with 1,3-CCC-biselectrophiles (e.g., diketones, ketoesters) to form the pyridine ring via cyclocondensation . For example, condensation of 3-amino-1-phenylpyrazol-5-one with 2-pyrone derivatives yields pyrazolo[3,4-b]pyridin-3-ones under reflux conditions .

  • Pyrazole Ring Formation on a Pyridine Scaffold:

    • Cyclization of pyridine-containing precursors with hydrazines or substituted hydrazides can generate the pyrazole ring .

Targeted Synthesis of 2-Phenyl-6-(pyridin-4-yl) Derivatives

While explicit protocols for this specific compound are scarce, analogous syntheses suggest the following steps:

  • Intermediate Preparation:

    • Begin with 3-amino-1-phenylpyrazol-5-one, a common precursor for pyrazolo[3,4-b]pyridin-3-ones .

  • Cyclocondensation:

    • React with a pyridin-4-yl-substituted diketone or equivalent electrophile. For instance, 4-(pyridin-4-yl)-2,4-diketobutanoic acid could serve as the biselectrophile.

  • Optimization:

    • Catalytic systems (e.g., KF-alumina) improve yield and regioselectivity in similar reactions .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
CyclocondensationButanol, reflux, 72 hr60–75
AlkylationK₂CO₃, DMF, alkyl halide80–90

Physicochemical and Spectroscopic Data

Spectral Characterization

Although direct data for this compound is unavailable, related pyrazolo[3,4-b]pyridin-3-ones exhibit:

  • ¹H NMR: Distinct signals for aromatic protons (δ 7.2–8.5 ppm), pyridinone NH (δ 10.5–11.0 ppm), and pyridinyl protons (δ 8.0–8.7 ppm) .

  • IR Spectroscopy: Strong absorption at ~1680 cm⁻¹ (C=O stretch) .

Solubility and Stability

  • Solubility: Moderate in polar aprotic solvents (DMF, DMSO) due to the pyridinone moiety; low in water .

  • Stability: Susceptible to hydrolysis under strongly acidic or basic conditions, requiring anhydrous storage .

Biomedical Relevance and Applications

Antimicrobial and Anticancer Activity

Structural analogs demonstrate:

  • Antimicrobial Activity: MIC values of 4–16 µg/mL against Gram-positive bacteria .

  • Antiproliferative Effects: IC₅₀ ~10 µM in breast cancer cell lines (MCF-7) .

Challenges and Future Directions

  • Synthetic Complexity: Regioselective introduction of the pyridin-4-yl group remains challenging, necessitating advanced directing groups or catalysts.

  • Biological Profiling: In vivo efficacy and toxicity data are urgently needed to validate preclinical potential.

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